2,3,4-trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
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Description
2,3,4-trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H32N4O4 and its molecular weight is 416.522. The purity is usually 95%.
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Scientific Research Applications
Nootropic Agents
Valenta et al. (1994) explored the synthesis of 1,4-Disubstituted 2-Oxopyrrolidines and related compounds, testing for nootropic activity. This study indicates interest in compounds with pyrrolidine structures for cognitive enhancement applications (Valenta, Urban, Taimr, & Polívka, 1994).
Antiviral Activity
Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles, demonstrating significant antiviral activities against bird flu influenza H5N1. This suggests potential research applications of structurally similar benzamides in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).
PET Imaging Agents
Wang et al. (2018) detailed the synthesis of a pyrazolopyrimidine carboxamide as a PET imaging agent for IRAK4 enzyme in neuroinflammation, highlighting the use of benzamide derivatives in medical imaging (Wang et al., 2018).
Anticancer and Anti-inflammatory Agents
Rahmouni et al. (2016) synthesized pyrazolopyrimidines derivatives, evaluated for anticancer and anti-5-lipoxygenase activities. This research demonstrates the therapeutic potential of benzamide analogs in cancer and inflammation treatment (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Antibacterial Activity
Largani et al. (2017) reported on the synthesis and antibacterial activity of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, indicating the potential of similar compounds in combating bacterial infections (Largani, Imanzadeh, Zahri, Noroozi Pesyan, & Şahin, 2017).
Properties
IUPAC Name |
2,3,4-trimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4/c1-24-11-13-26(14-12-24)18(17-7-6-10-25(17)2)15-23-22(27)16-8-9-19(28-3)21(30-5)20(16)29-4/h6-10,18H,11-15H2,1-5H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGHAOUBLKEAAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=C(C(=C(C=C2)OC)OC)OC)C3=CC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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